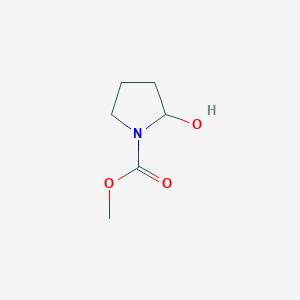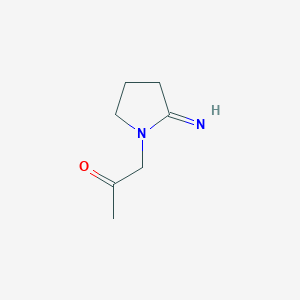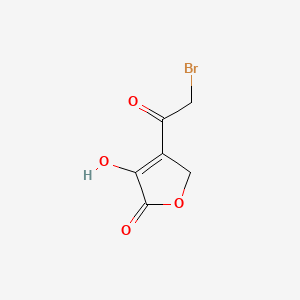![molecular formula C30H41O3P B15207297 Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is a complex organic compound that belongs to the class of chiral phosphine ligands. These ligands are widely used in asymmetric synthesis and catalysis due to their ability to induce chirality in the products. The compound’s unique structure, which includes a dibenzo[dioxonin] core and a phosphine group, makes it a valuable tool in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine typically involves the following steps:
Formation of the dibenzo[dioxonin] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[dioxonin] structure.
Introduction of the phosphine group: The phosphine group is introduced through a reaction with a suitable phosphine precursor, such as triphenylphosphine, under controlled conditions.
Cyclohexylation: The final step involves the addition of cyclohexyl groups to the phosphine moiety, typically through a Grignard reaction or similar organometallic process.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound or the substrates it reacts with.
Substitution: Substituted phosphine derivatives.
科学研究应用
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
作用机制
The mechanism of action of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine involves its ability to coordinate with metal centers, forming complexes that can catalyze various chemical reactions. The chiral environment provided by the ligand induces asymmetry in the reaction products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand but lacks chirality.
Dicyclohexylphosphine: Similar in structure but without the dibenzo[dioxonin] core.
®-BINAP: A chiral phosphine ligand with a different backbone structure.
Uniqueness
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is unique due to its combination of a chiral dibenzo[dioxonin] core and a phosphine group, providing both steric and electronic properties that are advantageous in asymmetric catalysis. This makes it a valuable tool for synthesizing enantiomerically pure compounds, which are essential in various scientific and industrial applications.
属性
分子式 |
C30H41O3P |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
dicyclohexyl-[(9R,11R)-17-methoxy-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]phosphane |
InChI |
InChI=1S/C30H41O3P/c1-21-20-22(2)33-27-18-11-19-28(30(27)29-25(31-3)16-10-17-26(29)32-21)34(23-12-6-4-7-13-23)24-14-8-5-9-15-24/h10-11,16-19,21-24H,4-9,12-15,20H2,1-3H3/t21-,22-/m1/s1 |
InChI 键 |
ITEDQLITTUEHFS-FGZHOGPDSA-N |
手性 SMILES |
C[C@@H]1C[C@H](OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
规范 SMILES |
CC1CC(OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


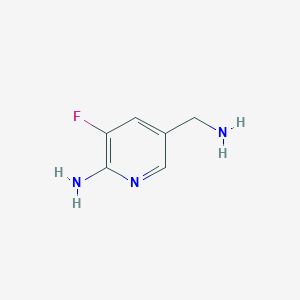
![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)
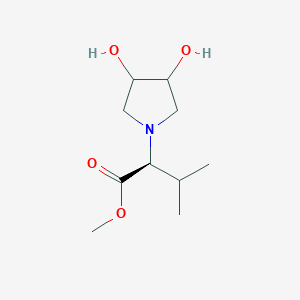
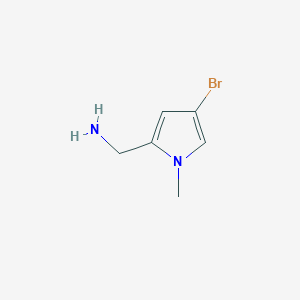
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
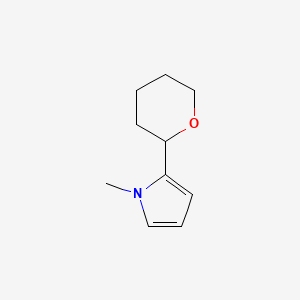
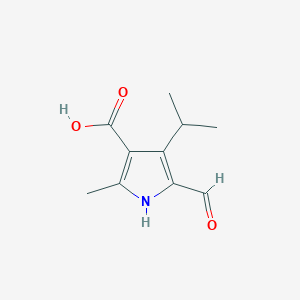

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
